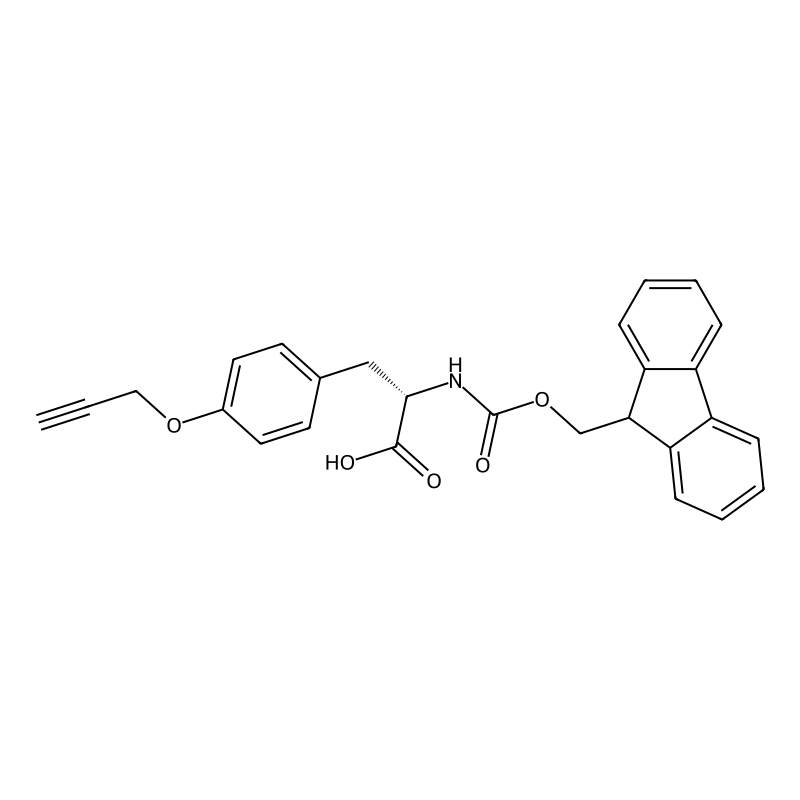

Fmoc-L-Tyr(propargyl)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Fmoc-L-Tyr(propargyl)-OH incorporates a propargyl group (a three-carbon chain with a terminal alkyne) onto the side chain of the tyrosine residue. This alkyne functionality serves as a valuable tool for bioconjugation []. Bioconjugation refers to the chemical linking of biomolecules like peptides to other molecules such as fluorophores (for imaging) or drugs [].

The terminal alkyne of Fmoc-L-Tyr(propargyl)-OH can undergo various click reactions, a class of highly specific and efficient reactions between functional groups. A popular click reaction for bioconjugation is copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This reaction allows researchers to easily attach azide-containing probes (like dyes or targeting molecules) to the peptide chain containing the alkyne group.

Applications in Probe Design and Drug Discovery

By incorporating Fmoc-L-Tyr(propargyl)-OH into peptides, researchers can introduce alkyne tags for the following applications:

Fluorescent Labeling

Attaching fluorescent molecules via CuAAC allows researchers to visualize peptides inside cells or track their movement in biological systems [, ].

Targeted Drug Delivery

Peptides can be functionalized with targeting moieties (molecules that bind to specific cells or tissues) using CuAAC. This allows researchers to develop targeted drug delivery systems where the therapeutic agent is linked to the peptide carrier [].

Protein-Protein Interaction Studies

Click chemistry can be used to link peptides containing Fmoc-L-Tyr(propargyl)-OH to biotin or other affinity tags. This enables the study of protein-protein interactions using techniques like pull-down assays [].

Fmoc-L-Tyr(propargyl)-OH is a modified derivative of the amino acid tyrosine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a propargyl functional group. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves to protect the amino group, enabling selective deprotection and further functionalization. The propargyl group allows for additional

- Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, making it a valuable component for further modifications.

- Oxidation and Reduction Reactions: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones or reduced to yield catechols.

- Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF) as a solvent .

Common Reagents and Conditions- Fmoc Deprotection: Piperidine in DMF.

- Propargyl Substitution: Propargyl bromide with potassium carbonate in DMF.

- Oxidation: Potassium permanganate or hydrogen peroxide can be used.

- Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents .

As a building block in peptide synthesis, Fmoc-L-Tyr(propargyl)-OH contributes to the formation of peptides that may exhibit various biological activities. The specific biological effects depend on the peptide sequences synthesized using this compound. For example, peptides containing this amino acid have been explored for their potential roles as integrin inhibitors, which are relevant in therapeutic contexts such as inflammation and cancer treatment .

The synthesis of Fmoc-L-Tyr(propargyl)-OH generally involves two key steps:

- Protection of the Amino Group: The amino group of L-tyrosine is protected using the Fmoc group by reacting L-tyrosine with Fmoc-Cl in the presence of a base like sodium carbonate.

- Introduction of the Propargyl Group: The hydroxyl group of the tyrosine residue is modified with a propargyl group through reaction with propargyl bromide in the presence of potassium carbonate .

In industrial settings, automated peptide synthesizers and solid-phase peptide synthesis techniques are commonly employed to enhance efficiency and yield during production.

Fmoc-L-Tyr(propargyl)-OH is widely used in:

- Peptide Synthesis: As a building block for creating complex peptides that may have therapeutic applications.

- Click Chemistry: Its unique propargyl group facilitates click reactions, allowing for efficient conjugation and modification of peptides and proteins .

- Development of Peptide Libraries: It serves as a precursor for synthesizing libraries of tyrosine-modified analogs for drug discovery purposes .

Studies involving Fmoc-L-Tyr(propargyl)-OH have focused on its role in synthesizing peptides that interact with biological targets such as integrins. For instance, research has demonstrated its use in developing analogs of α4β7 integrin inhibitors, which play a crucial role in modulating immune responses . The ability to modify peptides with this compound enhances their specificity and efficacy against target proteins.

Several compounds share structural similarities with Fmoc-L-Tyr(propargyl)-OH. Here are some notable examples:

| Compound Name | Functional Group | Unique Features |

|---|---|---|

| Fmoc-L-Tyr(tBu)-OH | tert-butyl group | Provides steric hindrance; less reactive than propargyl. |

| Fmoc-L-Tyr(Bzl)-OH | benzyl group | Aromatic character; affects solubility and reactivity. |

| Fmoc-L-Tyr(OMe)-OH | methoxy group | Enhances electron density; alters reactivity profile. |

Uniqueness

The uniqueness of Fmoc-L-Tyr(propargyl)-OH lies in its propargyl group, which is particularly suited for click chemistry applications. This functionality allows for straightforward conjugation reactions that are not readily achievable with other protecting groups or modifications, making it invaluable for synthesizing complex biomolecules .

N-(9-Fluorenylmethoxycarbonyl)-O-propargyl-L-tyrosine stands as a meticulously engineered derivative of the naturally occurring amino acid tyrosine, incorporating two distinct functional modifications that dramatically enhance its synthetic utility. The compound features a molecular formula of carbon twenty-seven hydrogen twenty-three nitrogen oxide five, corresponding to a molecular weight of 441.48 daltons. The Chemical Abstracts Service registry number 1204595-05-0 uniquely identifies this compound in chemical databases worldwide.

The structural architecture of this molecule encompasses three primary components: the core tyrosine backbone, the fluorenylmethoxycarbonyl protecting group attached to the amino functionality, and the propargyl ether linkage extending from the phenolic hydroxyl group. The International Union of Pure and Applied Chemistry nomenclature describes this compound as (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(prop-2-yn-1-yloxy)phenyl]propanoic acid, reflecting its stereochemical configuration and complete structural framework.

Molecular Properties and Physical Characteristics

The physical and chemical properties of N-(9-Fluorenylmethoxycarbonyl)-O-propargyl-L-tyrosine reflect its sophisticated molecular architecture and functional group composition. Computational predictions indicate a boiling point of 678.6 ± 55.0 degrees Celsius, demonstrating the thermal stability inherent in the fluorenyl protecting group system. The predicted density of 1.282 ± 0.06 grams per cubic centimeter aligns with expectations for aromatic amino acid derivatives of similar molecular complexity.

The compound exhibits an estimated acid dissociation constant of 2.94 ± 0.10, indicating moderate acidity consistent with carboxylic acid functionality. This property becomes particularly relevant during peptide synthesis procedures where precise control of solution conditions ensures optimal coupling efficiency and minimal side reactions.

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 441.48 g/mol | Calculated |

| Molecular Formula | C₂₇H₂₃NO₅ | Empirical |

| Boiling Point | 678.6 ± 55.0°C | Predicted |

| Density | 1.282 ± 0.06 g/cm³ | Predicted |

| Acid Dissociation Constant | 2.94 ± 0.10 | Predicted |

Significance in Modern Chemical Biology

Fluorenylmethyloxycarbonyl-L-tyrosine(propargyl)-hydroxyl has emerged as a pivotal compound in modern chemical biology, representing the convergence of traditional peptide synthesis with contemporary bioorthogonal chemistry approaches. The compound's significance stems from its unique structural features that enable both traditional solid-phase peptide synthesis and advanced chemical modification strategies [10] [11].

The fluorenylmethyloxycarbonyl protecting group provides essential stability during peptide synthesis while remaining readily removable under mild basic conditions using secondary amines such as piperidine [4] [5]. This orthogonal protection strategy allows for selective deprotection without affecting other sensitive functional groups present in complex peptide sequences [12] [13].

The propargyl moiety attached to the tyrosine residue introduces a terminal alkyne functionality that serves as a powerful handle for bioorthogonal reactions [9] [11]. Terminal alkynes are virtually absent from naturally occurring biological systems, making them ideal for selective chemical modifications that do not interfere with native biological processes [9] [14].

Modern chemical biology applications have demonstrated the compound's utility in creating peptide-based probes and therapeutic agents. The propargyl group enables efficient copper-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole linkages that can connect peptides to fluorescent dyes, targeting molecules, or other functional groups [11] [14].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C27H23NO5 | [15] [8] |

| Molecular Weight | 441.5 g/mol | [15] [8] |

| CAS Number | 1204595-05-0 | [15] [8] [16] |

| Physical State | Solid | [17] |

| Storage Temperature | 0-8°C | |

| Solubility | Organic solvents (THF, DCM, acetonitrile) |

The compound's role in advancing site-selective bioconjugation strategies has been particularly significant [19]. Traditional bioconjugation methods often lack selectivity, leading to heterogeneous products and reduced efficacy. Fluorenylmethyloxycarbonyl-L-tyrosine(propargyl)-hydroxyl enables precise modification at predetermined sites, resulting in more consistent and effective bioconjugates [19] [20].

Recent developments in enzymatic bioconjugation have further enhanced the compound's utility in pharmaceutical applications [20]. The combination of site-specific incorporation during peptide synthesis and subsequent enzymatic modification has enabled the creation of complex therapeutic molecules with improved pharmacokinetic properties [20].

The compound has also contributed to advances in peptide-based drug development, where the propargyl functionality allows for the attachment of drug delivery systems, targeting moieties, or pharmacokinetic modifiers [10] [21]. This approach has proven particularly valuable in the development of peptide therapeutics, which represent a rapidly growing segment of the pharmaceutical industry [21].

Overview of Current Research Applications

Current research applications of fluorenylmethyloxycarbonyl-L-tyrosine(propargyl)-hydroxyl span multiple disciplines within chemical biology and pharmaceutical sciences, demonstrating the compound's versatility and continued relevance in contemporary research initiatives.

In solid-phase peptide synthesis, fluorenylmethyloxycarbonyl-L-tyrosine(propargyl)-hydroxyl serves as a specialized building block that enables the introduction of unique functionalities during peptide assembly [10] [13]. The compound's compatibility with standard fluorenylmethyloxycarbonyl protocols allows researchers to incorporate propargyl-modified tyrosine residues at specific positions within peptide sequences, providing sites for subsequent chemical modification [10] [22].

Drug development applications have utilized the compound's propargyl group to facilitate the creation of novel drug candidates, particularly in the development of targeted therapies [10] [21]. The reactive alkyne functionality enables the attachment of various pharmacologically active molecules, drug delivery systems, or targeting ligands through click chemistry approaches [10] [11].

Bioconjugation research has extensively employed fluorenylmethyloxycarbonyl-L-tyrosine(propargyl)-hydroxyl in the development of targeted delivery systems [10] [14]. The compound's reactive alkyne group enables efficient bioconjugation techniques that are essential for creating sophisticated drug delivery platforms and diagnostic tools [10] [19].

| Application Area | Specific Use | Key Advantage |

|---|---|---|

| Solid-Phase Peptide Synthesis | Building block for peptide chain assembly | Unique functionality introduction |

| Drug Development | Novel drug candidate development | Propargyl group facilitates targeted therapies |

| Bioconjugation Chemistry | Targeted delivery system creation | Reactive alkyne enables efficient conjugation |

| Neuroscience Research | Neurotransmitter system modulation compounds | Neurological disorder study applications |

| Materials Science | Functional material development (sensors) | Enhanced performance vs traditional compounds |

| Click Chemistry | Fluorescent dye attachment via CuAAC | Bioorthogonal reaction capability |

Neuroscience research applications have demonstrated the compound's utility in synthesizing compounds that can modulate neurotransmitter systems [10]. These applications are particularly relevant for studying neurological disorders and developing potential therapeutic interventions targeting the central nervous system [10] [23].

Materials science research has explored the compound's potential in developing functional materials, including sensors and other analytical devices [10] [24]. The unique properties imparted by the propargyl modification allow for enhanced performance compared to traditional compounds in these applications [10] [25].

Click chemistry applications represent one of the most active areas of current research involving fluorenylmethyloxycarbonyl-L-tyrosine(propargyl)-hydroxyl [11] [26]. The compound serves as an alkyne partner in copper-catalyzed azide-alkyne cycloaddition reactions, enabling the attachment of fluorescent dyes, biotin tags, or other functional molecules to peptides and proteins [11] [14].

Recent advances in genetic code expansion have incorporated terminal alkyne-containing amino acids into proteins, with fluorenylmethyloxycarbonyl-L-tyrosine(propargyl)-hydroxyl serving as a synthetic precursor for these applications [9] [27]. This approach enables the site-specific incorporation of bioorthogonal handles into proteins for subsequent chemical modification [9] [27].

Contemporary research in bioorthogonal chemistry continues to expand the applications of fluorenylmethyloxycarbonyl-L-tyrosine(propargyl)-hydroxyl, with recent studies exploring metal-free click reactions and other mild conjugation strategies [28] [29]. These developments address limitations associated with copper-catalyzed reactions, particularly in biological systems where metal toxicity may be a concern [28] [20].

Fmoc-L-Tyr(propargyl)-OH, systematically known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(2-propynyloxy)phenylalanine, represents a sophisticated modified amino acid derivative designed for specialized peptide synthesis applications [1] [2] [3]. This compound bears the Chemical Abstracts Service registry number 1204595-05-0 and possesses the molecular formula C27H23NO5 with a molecular weight of 441.48 grams per mole [1] [4]. The compound exhibits the characteristic white powder appearance typical of protected amino acid derivatives and requires storage under refrigerated conditions between 0-8°C to maintain structural integrity [2] [3].

The nomenclature reflects the compound's tripartite structural organization, encompassing the fluorenylmethyloxycarbonyl protecting group, the modified tyrosine backbone, and the propargyl ether substituent. Alternative synonymous designations include Fmoc-Tyr(propargyl)-OH, N-Fmoc-O-2-propyn-1-yl-L-tyrosine, and (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid [1] [5]. The International Union of Pure and Applied Chemistry name emphasizes the specific stereochemical configuration and functional group positioning essential for biological activity.

Molecular Structure and Framework

Overall Molecular Architecture

The molecular architecture of Fmoc-L-Tyr(propargyl)-OH exemplifies a carefully engineered fusion of protective, structural, and reactive elements. The compound maintains the fundamental L-amino acid backbone while incorporating strategic modifications that enhance synthetic utility without compromising stereochemical integrity [1] [6]. The molecular structure encompasses four distinct functional domains: the fluorenylmethyloxycarbonyl protecting group, the amino acid backbone, the modified aromatic side chain, and the propargyl ether functionality.

The three-dimensional conformation adopts an extended configuration due to the rigid fluorenyl system and the linear alkyne group, creating a molecule with significant steric requirements. The InChI key COXQVDBEMQQGOE-UHFFFAOYSA-N provides a unique computational identifier for database searches and structural comparisons [2] [3]. Computational predictions suggest a density of 1.282±0.06 g/cm³ and a theoretical boiling point of 678.6±55.0°C under standard atmospheric conditions [7].

Stereochemical Configuration

The compound retains the natural L-configuration at the α-carbon center, maintaining compatibility with biological systems and enzymatic processes. The (S)-configuration at the chiral center ensures proper spatial orientation of functional groups, critical for biological recognition and binding interactions [1] [4]. This stereochemical preservation distinguishes the compound from racemic mixtures and enables predictable behavior in stereoselective reactions.

The optical activity reflects the chiral nature of the molecule, with expected negative rotation values characteristic of L-amino acid derivatives. The preservation of stereochemical integrity throughout synthetic manipulations remains paramount for maintaining biological relevance and synthetic reproducibility.

Functional Group Analysis and Properties

Fluorenylmethyloxycarbonyl Protecting Group

The fluorenylmethyloxycarbonyl group constitutes a sophisticated protecting system specifically engineered for amino group protection during peptide synthesis [8] [9]. This polycyclic aromatic system, with the molecular substructure C15H11O2-, provides exceptional stability under acidic conditions while remaining readily removable under mild basic conditions [8] [10]. The fluorenyl ring system exhibits characteristic ultraviolet absorption with λmax around 265 nm, enabling convenient monitoring of deprotection reactions through spectroscopic methods [9].

The protecting group demonstrates remarkable orthogonal reactivity, remaining stable under conditions that affect other protecting groups while undergoing clean removal with piperidine or similar secondary amines [8] [9]. The rigid polycyclic structure imparts significant steric bulk, potentially influencing peptide conformation and intermolecular interactions during synthesis. The molecular weight contribution of 223.25 g/mol represents approximately 50% of the total molecular mass, emphasizing its substantial structural impact.

The base-labile nature stems from the ability of the fluorenyl anion to stabilize negative charge through resonance delocalization across the extended π-system [8]. Upon treatment with piperidine, the protecting group undergoes elimination to form dibenzofulvene and carbon dioxide, leaving the free amino group available for subsequent coupling reactions [9].

Modified Tyrosine Backbone

The tyrosine backbone provides the fundamental amino acid framework while incorporating critical modifications that distinguish this compound from natural tyrosine [11] [12]. The aromatic phenylalanine-derived structure features a para-hydroxyl group that has been converted to a propargyl ether, fundamentally altering the electronic and steric properties of the side chain [12] [13]. Natural tyrosine possesses a phenolic hydroxyl group with a pKa of approximately 10, but the ether modification eliminates this ionizable functionality [12] [14].

The aromatic ring system contributes significantly to the compound's ultraviolet absorption properties, with characteristic bands around 280 nm arising from π→π* transitions in the benzene ring [12] [13]. The electron-rich aromatic system can participate in π-stacking interactions with other aromatic moieties, potentially influencing peptide folding and stability [11] [12].

The L-configuration ensures compatibility with naturally occurring amino acids and maintains proper spatial relationships for peptide bond formation. The α-amino acid structure, with the amino group in the α-position relative to the carboxylic acid, enables standard peptide coupling chemistry while the modified side chain provides unique reactivity patterns [11] [12].

Propargyl Ether Functionality

The propargyl ether represents the most distinctive structural feature, introducing terminal alkyne reactivity into the amino acid framework [15] [16]. The propargyl group, HC≡C-CH2-, provides a highly reactive triple bond system capable of participating in diverse chemical transformations including copper-catalyzed azide-alkyne cycloaddition reactions [15] [17]. The terminal alkyne proton exhibits significant acidity with a pKa around 25, substantially more acidic than corresponding alkyl protons [16].

The ether linkage connecting the propargyl group to the aromatic ring provides chemical stability under most synthetic conditions while maintaining the reactive alkyne functionality [15] [16]. This design enables the compound to survive typical peptide synthesis protocols while preserving the alkyne for subsequent functionalization reactions [6]. The linear geometry of the alkyne contributes to the overall molecular shape and may influence peptide secondary structure.

The propargyl group's reactivity profile includes nucleophilic addition reactions, cycloaddition processes, and metal-catalyzed coupling reactions [15] [16]. These reaction pathways enable post-synthetic modification of peptides containing this amino acid, facilitating the introduction of fluorescent labels, biotin tags, or other functional groups through click chemistry protocols [6].

Physicochemical Properties and Characterization

Solubility and Physical State

Fmoc-L-Tyr(propargyl)-OH presents as a white crystalline powder under standard conditions, typical of protected amino acid derivatives [2] [3]. The compound demonstrates selective solubility patterns characteristic of its structural complexity, showing good solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide [6]. Limited water solubility reflects the hydrophobic nature of the fluorenyl and aromatic systems, while the carboxylic acid group provides some polar character.

The physical form facilitates handling and storage while maintaining chemical stability under appropriate conditions. The crystalline nature suggests ordered molecular packing in the solid state, potentially stabilized by hydrogen bonding between carboxylic acid groups and π-stacking interactions between aromatic systems [6] [3].

Solubility in organic solvents enables efficient incorporation into peptide synthesis protocols, particularly solid-phase synthesis methods that rely on organic solvent systems. The compatibility with standard coupling reagents and reaction conditions makes this compound particularly valuable for synthetic applications [6].

Thermal and Chemical Stability

Thermal analysis reveals a decomposition onset temperature of approximately 218°C under nitrogen atmosphere, indicating reasonable thermal stability for synthetic manipulations [19]. The predicted boiling point of 678.6±55.0°C suggests high thermal stability, though decomposition likely occurs before reaching this temperature [7]. These thermal properties enable processing under elevated temperatures when necessary while providing appropriate safety margins for routine handling.

Chemical stability demonstrates pH-dependent behavior characteristic of the functional groups present. The compound remains stable under neutral to mildly acidic conditions, consistent with the acid-stable nature of the Fmoc protecting group [19] [20]. However, exposure to basic conditions results in Fmoc group removal, a designed feature that enables controlled deprotection during peptide synthesis [8] [9].

The alkyne functionality shows stability toward most nucleophiles and electrophiles under mild conditions, though it remains reactive toward azides in copper-catalyzed reactions and can undergo addition reactions under appropriate conditions [15] [16]. The ether linkage provides stability toward hydrolysis under normal storage and handling conditions [20].

Spectroscopic Properties

The compound exhibits characteristic spectroscopic signatures reflecting its complex structural features. Ultraviolet absorption shows multiple bands corresponding to different chromophoric systems, with the Fmoc group contributing bands around 265 nm and the modified tyrosine system showing absorption near 280 nm [2] [21]. These absorption properties enable convenient monitoring during synthesis and purification procedures.

Nuclear magnetic resonance spectroscopy provides detailed structural information, with the terminal alkyne proton appearing as a characteristic singlet around 2.5 ppm in ¹H NMR spectra . The aromatic protons generate complex multipets in the 7.2-7.8 ppm region, while the alkyne carbons appear in the 80-85 ppm range in ¹³C NMR spectra . These spectroscopic signatures enable structural confirmation and purity assessment.

Infrared spectroscopy reveals characteristic absorption bands for the terminal alkyne C-H stretch around 3300 cm⁻¹ and carbonyl stretches in the 1650-1700 cm⁻¹ region [21]. Mass spectrometry provides molecular ion peaks at m/z 442.48 [M+H]⁺ and 464.46 [M+Na]⁺, confirming the molecular formula and enabling sensitive detection [21].

Structural Components and Molecular Organization

Aromatic System Architecture

The molecular structure incorporates two distinct aromatic systems that contribute significantly to the compound's properties and behavior. The fluorenyl system consists of two benzene rings fused to a central five-membered ring, creating a rigid polycyclic framework with extended π-conjugation [8] [9]. This system provides the compound with characteristic fluorescence properties and contributes to its ultraviolet absorption profile.

The modified tyrosine benzene ring represents the second aromatic system, featuring para-substitution with the propargyl ether group [11] [12]. This substitution pattern maintains the aromatic character while introducing the reactive alkyne functionality. The electron-donating nature of the ether oxygen influences the electronic properties of the benzene ring, potentially affecting reactivity patterns and spectroscopic behavior.

The spatial arrangement of these aromatic systems creates opportunities for intramolecular and intermolecular π-stacking interactions. The fluorenyl system's rigid geometry and the substituted benzene ring's flexibility enable diverse conformational states that may influence biological activity and synthetic behavior [8] [11].

Electronic Structure and Bonding

The electronic structure reflects the contributions of multiple functional groups with varying electron-donating and electron-withdrawing properties. The fluorenyl system's extended conjugation provides electron delocalization pathways that stabilize the overall structure and contribute to its protective capabilities [8]. The carbonyl groups within the carbamate linkage exhibit partial positive character, facilitating hydrogen bonding interactions.

The alkyne functionality introduces sp-hybridized carbons with linear geometry and enhanced s-character, resulting in increased electronegativity and acidity of the terminal hydrogen [15] [16]. The triple bond's electron density creates a reactive site for nucleophilic and cycloaddition reactions while maintaining stability under most synthetic conditions.

The ether oxygen connecting the propargyl group to the aromatic ring possesses lone pairs available for coordination interactions and hydrogen bonding [15]. This functionality provides additional sites for intermolecular interactions while maintaining chemical stability under normal conditions.

Conformational Flexibility and Constraints

The molecular conformation reflects a balance between rigid structural elements and flexible linkages. The fluorenyl system imposes significant conformational constraints due to its rigid polycyclic nature, limiting rotational freedom around bonds connected to this group [8]. The amino acid backbone maintains standard peptide geometry with typical bond angles and distances.

The propargyl ether side chain introduces conformational flexibility through rotation around single bonds while the linear alkyne geometry constrains the terminal portion of the side chain [15] [16]. This combination of rigid and flexible elements creates a molecule with defined spatial requirements and predictable conformational preferences.

The overall molecular shape approximates an extended configuration due to the bulk of the protecting group and the linear nature of the alkyne substituent. This extended conformation may influence peptide secondary structure when the compound is incorporated into peptide sequences, potentially affecting folding patterns and biological activity [8] [15].